molecular formula C11H10N2O B14459496 2-Methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine CAS No. 69098-69-7

2-Methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine

Cat. No.: B14459496
CAS No.: 69098-69-7
M. Wt: 186.21 g/mol
InChI Key: WDSYOQFVRLVNIZ-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA. This specific compound is characterized by the presence of a methyl group at the second position, a keto group at the first position, and a phenyl group at the fourth position of the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzaldehyde with urea and methyl acetoacetate in the presence of an acid catalyst can yield the desired pyrimidine derivative . The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave irradiation and solvent-free conditions has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1-oxo-4-phenyl-1lambda~5~-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

69098-69-7

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-methyl-1-oxido-4-phenylpyrimidin-1-ium

InChI

InChI=1S/C11H10N2O/c1-9-12-11(7-8-13(9)14)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

WDSYOQFVRLVNIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=CC(=N1)C2=CC=CC=C2)[O-]

Origin of Product

United States

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